2-Fluoro-3-(methoxymethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a methoxymethyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methoxybenzaldehyde with formaldehyde in the presence of a base to introduce the methoxymethyl group . The reaction conditions typically include a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methoxymethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-(methoxymethyl)benzoic acid.
Reduction: 2-Fluoro-3-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methoxymethyl)benzaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is explored for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxymethyl group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2-Fluoro-3-(methoxymethoxy)benzaldehyde: Similar structure but with a methoxymethoxy group instead of methoxymethyl, which can affect its reactivity and applications.
3-Fluoro-4-methoxybenzaldehyde: The position of the fluorine and methoxy groups is different, leading to variations in chemical behavior and applications.
Uniqueness
2-Fluoro-3-(methoxymethyl)benzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-12-6-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 |
InChI Key |
QKIVBFKXKPGBKW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)C=O)F |
Origin of Product |
United States |
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